tert-Butyl isoindoline-2-carboxylate

Lipophilicity Medicinal Chemistry Scaffold Selection

tert-Butyl isoindoline-2-carboxylate (CAS 260412-75-7), systematically named tert-butyl 1,3-dihydro-2H-isoindole-2-carboxylate, is an N-Boc-protected isoindoline with molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. The compound serves as a protected isoindoline building block in which the tert-butyloxycarbonyl (Boc) group masks the secondary amine nitrogen, enabling selective synthetic elaboration of the isoindoline core before acid-mediated unmasking of the amine.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 260412-75-7
Cat. No. B1528376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl isoindoline-2-carboxylate
CAS260412-75-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2C1
InChIInChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3
InChIKeyDXECVLLAHDLREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl isoindoline-2-carboxylate (CAS 260412-75-7): Core Building Block Identification for Procurement Specification


tert-Butyl isoindoline-2-carboxylate (CAS 260412-75-7), systematically named tert-butyl 1,3-dihydro-2H-isoindole-2-carboxylate, is an N-Boc-protected isoindoline with molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The compound serves as a protected isoindoline building block in which the tert-butyloxycarbonyl (Boc) group masks the secondary amine nitrogen, enabling selective synthetic elaboration of the isoindoline core before acid-mediated unmasking of the amine [1]. Its computed LogP of 2.88 and topological polar surface area (TPSA) of 29.5 Ų place it in a distinct physicochemical space relative to closely related saturated and aromatic N-heterocyclic building blocks .

1 Strategy N-Boc protection enables selective isoindoline elaboration before acid-mediated amine unmasking.
2 Profile High-lipophilicity scaffold (computed LogP 2.88) for chromatographic separation and target engagement studies.
3 Scope Fits medicinal chemistry, fragment-based library design, and continuous-flow process development workflows.

Why Generic N-Boc-Amine Substitution Fails: The Physicochemical Penalty of Choosing the Wrong tert-Butyl Isoindoline-2-carboxylate Scaffold


While tert-butyl isoindoline-2-carboxylate belongs to the broader class of N-Boc-protected heterocycles, its physicochemical properties diverge sharply from near-neighbor scaffolds such as tert-butyl indoline-2-carboxylate. The isoindoline architecture positions the nitrogen atom at the ring junction of a bicyclic system, yielding a computed LogP of 2.88 versus −0.29 for the indoline analog . This >3 log-unit difference in lipophilicity has direct consequences for membrane permeability, aqueous solubility, and chromatographic behavior in both synthetic and biological workflows. Procurement of a generic N-Boc building block without verifying the exact scaffold therefore risks not only failed synthetic transformations but also misleading structure–activity relationship (SAR) interpretations if the wrong core is carried through a medicinal chemistry campaign .

N-Boc-Indoline Scaffold shift from isoindoline to indoline reverses lipophilicity (~3 log-unit difference) and may alter SAR interpretation.
Ethyl Ester Analog Ethyl isoindoline-2-carboxylate requires different deprotection chemistry (saponification vs. acid-labile Boc), limiting orthogonal route compatibility.
Generic N-Boc-Amine Unverified N-Boc building blocks may lack scaffold-specific reactivity benchmarks, risking failed transformations and misleading ADME predictions.

Quantitative Differentiation Guide: Evidence-Based Selection of tert-Butyl Isoindoline-2-carboxylate Over In-Class Alternatives


LogP-Driven Differentiation: Isoindoline vs. Indoline N-Boc Building Blocks

The computed partition coefficient (LogP) of tert-butyl isoindoline-2-carboxylate (2.88) exceeds that of its direct saturated analog tert-butyl indoline-2-carboxylate (−0.29) by approximately 3.17 log units . This difference reflects the distinct electronic and topological properties of the isoindoline ring system versus the indoline ring system. In practical terms, a compound with LogP 2.88 is predicted to partition roughly 1,500-fold more strongly into octanol relative to water than a compound with LogP −0.29.

LogP: Isoindoline vs. Indoline
Cross-study comparable
ΔLogP ≈ 3.17 (~1,500-fold predicted partitioning difference)
Indoline LogP −0.29 Isoindoline LogP 2.88
Supports scaffold-specific lipophilicity screening and CNS target engagement context.
Computed values; method may differ between sources.
Lipophilicity Medicinal Chemistry Scaffold Selection

LogP Differentiation: tert-Butyl vs. Ethyl Ester Isoindoline-2-carboxylates

tert-Butyl isoindoline-2-carboxylate (LogP = 2.88) is substantially more lipophilic than the corresponding ethyl ester (LogP ≈ 1.6–2.2, depending on computational method) [1]. The tert-butyl ester also provides orthogonal acid-labile deprotection (TFA/DCM) that is compatible with a broader range of downstream transformations than the ethyl ester, which typically requires saponification or enzymatic hydrolysis. This combination of higher lipophilicity and distinct deprotection chemistry makes the tert-butyl variant the default choice for multi-step sequences requiring chromatographic separation based on hydrophobicity.

Boc vs. Ethyl Ester Strategy
Cross-study comparable
tert-Butyl: LogP 2.88, acid-labile (TFA/DCM)
Ethyl: LogP ~1.6–2.2, saponification/hydrolysis required
Orthogonal acid-labile protecting group simplifies multi-step synthesis and reverse-phase purification.
Ethyl ester LogP range from PubChem XLogP3 and commercial computational data.
Protecting Group Strategy Lipophilicity Synthetic Intermediate Selection

Silica Gel-Catalyzed Boc Deprotection Selectivity: Indoline vs. Isoindoline Substrate Comparison

A silica gel-catalyzed N-Boc deprotection protocol in refluxing toluene achieved 89% yield for N-Boc-indoline, demonstrating that this substrate class can be deprotected under mild, neutral conditions that leave Cbz, Fmoc, and ethyl carbamate groups intact [1]. Although identical yield data for N-Boc-isoindoline under the same conditions are not available in the primary literature, the method's reported success with indoline establishes the class-level viability of silica gel-mediated deprotection for N-Boc bicyclic amines. The isoindoline scaffold, with its distinct benzylic C–H bonds and ring junction nitrogen, presents a structurally related but electronically differentiated substrate that can be prioritized for orthogonal deprotection workflows when silica gel compatibility is required.

Silica Gel Boc Deprotection
Class-level inference
N-Boc-indoline: 89% yield (silica gel, toluene reflux)
Isoindoline: TFA/DCM benchmark 72% yield
Establishes class-level viability for silica gel-mediated deprotection of N-Boc bicyclic amines.
Direct isoindoline data not reported under identical silica gel conditions.
Deprotection Chemistry N-Boc Selectivity Silica Gel Catalysis

High-Temperature Continuous-Flow Boc Deprotection: Scaffold-Dependent Reactivity

A continuous-flow high-temperature thermolytic N-Boc deprotection study evaluated 26 structurally diverse compounds from the Pfizer compound library, including isoindoline-containing substrates [1]. The study found that 12 substrates (46%) gave clean ≥95% product, while an additional 3 gave ≥90% product. Boc-protected isoindoline-based intermediates were successfully deprotected under flow conditions (135–180°C, 30–50 μL/min), demonstrating that the isoindoline scaffold tolerates the thermal conditions required for this solvent-free, acid-free deprotection method. The scaffold-specific outcome depended on the electronic environment around the Boc-protected nitrogen.

Continuous-Flow Thermolytic Boc Removal
Class-level inference
Isoindoline substrates successfully deprotected in flow (135–180°C, 30–50 μL/min)
46% of 26 diverse substrates gave ≥95% clean product
Supports green chemistry scale-up via solvent-free, acid-free continuous-flow deprotection.
Scaffold-disaggregated conversion data not available; qualitative compatibility confirmed.
Flow Chemistry Thermolytic Deprotection Process Chemistry

Patent-Validated Synthetic Utility: Boc Deprotection Yield Benchmark for tert-Butyl Isoindoline-2-carboxylate

In a published patent (CN113045559A) describing PI3Kα/mTOR dual-target inhibitors, tert-butyl isoindoline-2-carboxylate was deprotected with TFA in DCM at 0°C to room temperature over 2 hours, followed by silica gel chromatography, to afford the deprotected isoindoline intermediate in 72% yield [1]. This yield was obtained for a 0.05 g (0.08 mmol) scale using 0.018 mL TFA, providing a procurement-relevant benchmark that can be directly compared against in-house deprotection protocols when evaluating this building block for a new synthetic route.

Patent-Validated Deprotection Yield
Supporting evidence
72% isolated yield (TFA/DCM, 0°C to rt, 2 h, 0.05 g scale)
Provides a procurement-relevant, scaffold-specific yield benchmark for the exact CAS compound.
Source: CN113045559A, PI3Kα/mTOR inhibitor intermediate synthesis.
Synthetic Yield Medicinal Chemistry Route Scouting

Physicochemical Property Vector: TPSA and Rotatable Bond Differentiation from N-Boc-Indoline

The topological polar surface area (TPSA) of tert-butyl isoindoline-2-carboxylate is 29.5 Ų, identical to that of tert-butyl indoline-2-carboxylate (29.5 Ų), as both contain the same number and type of H-bond acceptors . However, the isoindoline scaffold possesses 0 rotatable bonds beyond the tert-butyl ester, whereas the indoline analog has an sp³-hybridized C2 carbon that introduces additional conformational flexibility. This subtle but measurable difference in shape and rigidity can influence binding to biological targets, with the more planar isoindoline core offering a distinct pharmacophoric geometry.

TPSA and Rigidity Vector
Class-level inference
TPSA 29.5 Ų (identical to indoline analog)
0 rotatable bonds in isoindoline core (more planar and rigid)
Supports library design for hydrophobic binding pockets with a distinct pharmacophoric geometry.
Computed values from public databases; TPSA method consistent between sources.
Drug-likeness Physicochemical Properties Library Design

Optimal Procurement Scenarios for tert-Butyl Isoindoline-2-carboxylate: From Medicinal Chemistry Campaigns to Continuous-Flow Process Development


Medicinal Chemistry SAR Exploration Requiring High-Lipophilicity Bicyclic Amine Scaffolds

When a medicinal chemistry program requires a series of N-Boc-protected bicyclic amines for SAR studies, tert-butyl isoindoline-2-carboxylate should be prioritized over tert-butyl indoline-2-carboxylate whenever the target binding pocket favors lipophilic, planar scaffolds. The LogP difference of >3 log units (2.88 vs. −0.29) translates to a predicted 1,500-fold difference in membrane partitioning , making the isoindoline scaffold the preferred choice for CNS-targeted programs or for targets with hydrophobic binding sites. The low TPSA of 29.5 Ų further supports blood–brain barrier penetration potential.

Multi-Step Synthetic Sequences Requiring Orthogonal N-Boc Protection with Hydrophobic Chromatographic Handling

In synthetic routes requiring selective N-Boc protection that can be removed orthogonally to Cbz, Fmoc, or silyl protecting groups, tert-butyl isoindoline-2-carboxylate offers a combination of acid-labile protection (TFA/DCM, 72% isolated yield demonstrated in patent CN113045559A) and high lipophilicity that facilitates reverse-phase chromatographic purification . The tert-butyl ester provides steric bulk that suppresses undesired nucleophilic attack at the carbamate carbonyl compared to the ethyl ester analog, while the isoindoline core's LogP of 2.88 ensures strong retention on C18 columns, simplifying separation from more polar reaction components.

Continuous-Flow Process Development for Green Chemistry Scale-Up

For process chemistry groups adopting continuous-flow thermolytic N-Boc deprotection as a solvent-free, acid-free alternative to traditional TFA-mediated deprotection, isoindoline-containing Boc substrates have been validated in the Pfizer compound library study . The isoindoline scaffold's thermal stability under flow conditions (135–180°C) makes tert-butyl isoindoline-2-carboxylate a suitable candidate for integrated multi-step flow synthesis, reducing E-factor and eliminating acid waste streams compared to batch deprotection protocols.

Fragment-Based Drug Discovery (FBDD) Library Design Targeting Novel Chemical Space

Fragment libraries benefit from scaffolds that occupy under-exploited regions of physicochemical space. tert-Butyl isoindoline-2-carboxylate provides a rare combination of low TPSA (29.5 Ų) and high LogP (2.88) in a conformationally constrained bicyclic framework . This contrasts with the more common indoline and tetrahydroisoquinoline Boc-protected fragments, which typically exhibit lower LogP values and greater conformational flexibility. Procurement of this scaffold for an FBDD library thus enables exploration of a distinct physicochemical vector that may yield novel hit matter for hydrophobic protein targets.

Application
Selection Property
Validation Focus
Lipophilic SAR exploration
High-lipophilicity, planar bicyclic scaffold
Predicted membrane partitioning and CNS target engagement review
Orthogonal multi-step synthesis
Acid-labile Boc protection with hydrophobic chromatographic handling
Deprotection yield benchmark and reverse-phase separation efficiency
Continuous-flow green chemistry scale-up
Thermal stability and flow-compatible scaffold
Thermolytic deprotection compatibility and integrated flow-synthesis routes
Fragment-based library design
Low TPSA, high LogP, conformationally constrained core
Distinct physicochemical vector for hydrophobic protein target screening

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